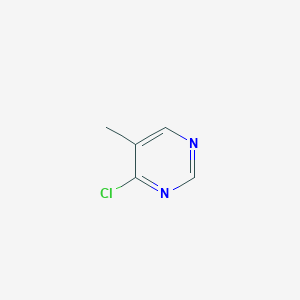
4-Chloro-5-methylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Chloro-5-methylpyrimidine involves various methods, including cyclization reactions. One common approach is the reaction between 4-chloro-2,5-dimethylpyrimidine and an appropriate reagent. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methylpyrimidine consists of a six-membered pyrimidine ring with chlorine and methyl substituents. The IUPAC name for this compound is 4-chloro-5-methylpyrimidine . You can visualize its structure using software tools like Avogadro , Pymol , or Chimera .
Chemical Reactions Analysis
4-Chloro-5-methylpyrimidine participates in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of pharmaceutical synthesis and material science .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
Anti-inflammatory Activities
Pyrimidines display a range of pharmacological effects including anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Organic Synthesis, Agrochemicals, and Dyestuffs
“4-Chloro-5-methylpyrimidine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Anticancer Activities
Pyrimidines have been reported to exhibit anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial Activities
Pyrimidines, including “4-Chloro-5-methylpyrimidine”, have been reported to exhibit antimicrobial activities .
Synthesis of Other Compounds
“4-Chloro-5-methylpyrimidine” can be used as a starting material for the synthesis of other compounds. For example, it can be used in the synthesis of 2,4-disubstituted pyrimidines .
Antimetabolite Activities
Pyrimidines, including “4-Chloro-5-methylpyrimidine”, are reported to exhibit antimetabolite activities . Antimetabolites are substances that interfere with the normal metabolic pathways in the body, often by mimicking the structure of a natural metabolite, thereby inhibiting the enzymes that catalyze its metabolism .
Antiallergic Activities
Pyrimidines have been reported to exhibit antiallergic activities . They can inhibit the release of histamine, a substance that is released by immune cells during an allergic reaction .
Tyrosine Kinase Inhibition
Pyrimidines have been reported to inhibit tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors are often used as anticancer drugs .
Calcium Channel Antagonistic Activities
Pyrimidines have been reported to exhibit calcium channel antagonistic activities . Calcium channel blockers are drugs that block the entry of calcium into cells of the heart and blood vessels, thereby relaxing and widening blood vessels .
Antileishmanial Activities
Pyrimidines have been reported to exhibit antileishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type .
Safety And Hazards
Zukünftige Richtungen
Research on 4-Chloro-5-methylpyrimidine continues to explore its applications in drug discovery, agrochemicals, and materials science. Investigating its biological activity, potential derivatives, and novel synthetic routes will pave the way for future advancements .
For more detailed information, refer to the relevant peer-reviewed papers and technical documents .
Eigenschaften
IUPAC Name |
4-chloro-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDVPWWBNQKLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520125 | |
| Record name | 4-Chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylpyrimidine | |
CAS RN |
51957-32-5 | |
| Record name | 4-Chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



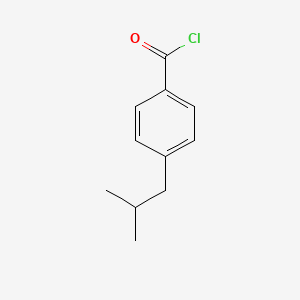
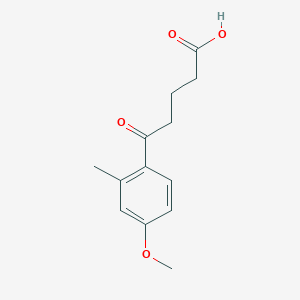
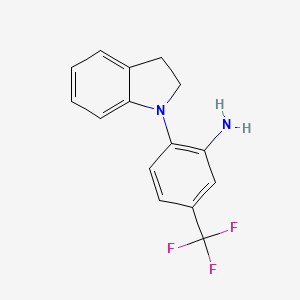
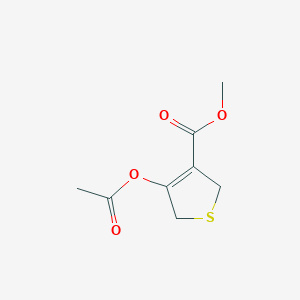
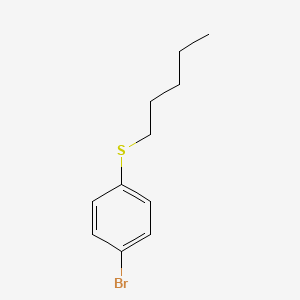
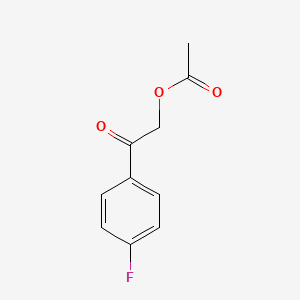
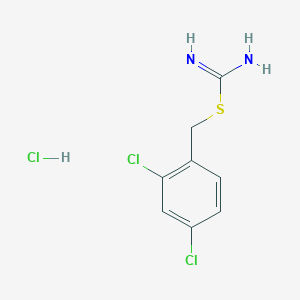

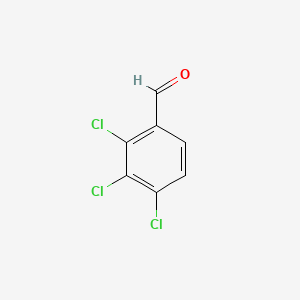


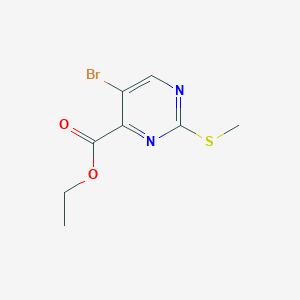

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)